6-amino-2,3-dimethoxybenzoic acid
Description
6-Amino-2,3-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring methoxy groups at positions 2 and 3 and an amino group at position 6. Its molecular formula is C₉H₁₁NO₄, with a molecular weight of 197.18 g/mol (inferred from structural analogs) . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of benzimidazoles and naphthalene derivatives. For example, it has been utilized in attempts to synthesize N-substituted amides, though cyclization reactions under Pschorr conditions were unsuccessful .
The amino and methoxy substituents influence its electronic and steric properties. The electron-donating methoxy groups enhance ring activation, while the amino group at position 6 introduces nucleophilic character, making it a versatile scaffold for further functionalization .
Properties
CAS No. |
5653-51-0 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-amino-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
LPDRGWOTVNVWNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,3-dimethoxy-benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Industrial Production Methods
Industrial production methods for 6-amino-2,3-dimethoxy-benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-amino-2,3-dimethoxy-benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
6-amino-2,3-dimethoxy-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2,3-dimethoxy-benzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Physical Properties of 6-Amino-2,3-dimethoxybenzoic Acid and Analogs
*Predicted based on electron-donating substituents; †Estimated based on formyl group's electron-withdrawing effect.
- Acidity (pKa): The amino group in this compound likely increases basicity compared to electron-withdrawing substituents. For instance, 6-fluoro-2,3-dimethoxybenzoic acid has a lower pKa (3.04) due to fluorine's electron-withdrawing effect, enhancing acidity . In contrast, the amino group may raise the pKa to ~4.5, making it less acidic than the fluoro or formyl analogs.
- The formyl derivative (C₁₀H₁₀O₅) shows higher solubility in DMSO, attributed to its polar carbonyl group .
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